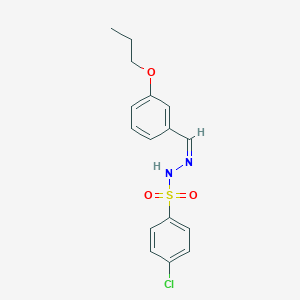![molecular formula C21H24N2O5 B450309 5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE](/img/structure/B450309.png)
5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE is a complex organic compound with a molecular formula of C21H24N2O5 and a molecular weight of 384.42566 . This compound is known for its unique chemical structure, which includes a combination of phenoxy, acetyl, carbohydrazonoyl, and methoxybenzyl groups. It is used in various scientific research applications due to its distinctive properties.
准备方法
The synthesis of 5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE involves multiple steps, including the reaction of 3,5-dimethylphenol with acetic anhydride to form 3,5-dimethylphenoxyacetate. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, the methoxybenzyl acetate group is introduced through a nucleophilic substitution reaction . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反应分析
5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE involves its interaction with specific molecular targets and pathways. The phenoxy and carbohydrazonoyl groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can lead to the modulation of various cellular processes, including signal transduction and gene expression .
相似化合物的比较
5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE can be compared with other similar compounds, such as:
- 5-{2-[(3,5-Dimethylphenoxy)acetyl]carbohydrazonoyl}-2-methoxybenzyl alcohol
- 5-{2-[(3,5-Dimethylphenoxy)acetyl]carbohydrazonoyl}-2-methoxybenzyl chloride
- 5-{2-[(3,5-Dimethylphenoxy)acetyl]carbohydrazonoyl}-2-methoxybenzyl bromide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it particularly valuable for specific research applications .
属性
分子式 |
C21H24N2O5 |
|---|---|
分子量 |
384.4g/mol |
IUPAC 名称 |
[5-[(E)-[[2-(3,5-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate |
InChI |
InChI=1S/C21H24N2O5/c1-14-7-15(2)9-19(8-14)28-13-21(25)23-22-11-17-5-6-20(26-4)18(10-17)12-27-16(3)24/h5-11H,12-13H2,1-4H3,(H,23,25)/b22-11+ |
InChI 键 |
GQSKNZTZHQABEI-SSDVNMTOSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)COC(=O)C)C |
手性 SMILES |
CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)COC(=O)C)C |
规范 SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)COC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(3,4-dimethylphenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B450227.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3-fluorobenzamide](/img/structure/B450228.png)
![N-{4-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B450229.png)
![N-(2-fluorobenzyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B450232.png)



![N-(3-{N-[(4-chlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B450241.png)
![N-(4-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-4-fluorobenzamide](/img/structure/B450242.png)
![4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-iodo-6-methoxyphenyl benzoate](/img/structure/B450244.png)

![5-[2-(4-Chlorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate](/img/structure/B450246.png)
![Ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B450247.png)
![Methyl 4-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B450248.png)
